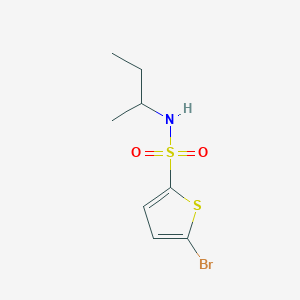![molecular formula C17H18Cl2N2O4S B296892 N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296892.png)
N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as CB-3, and it has been shown to have a number of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CB-3 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. CB-3 has been shown to inhibit the activity of several different enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), both of which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CB-3 has been shown to have a number of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, CB-3 has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. CB-3 has also been shown to have analgesic properties, which could make it useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of CB-3 for lab experiments is its specificity. CB-3 has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it useful for studying the effects of these pathways in isolation. Additionally, CB-3 is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one of the limitations of CB-3 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on CB-3. One area of research could be to explore the potential use of CB-3 in combination with other drugs or therapies for cancer treatment. Another area of research could be to explore the potential use of CB-3 in the treatment of other diseases such as Alzheimer's disease or rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of CB-3 and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of CB-3 involves the reaction of 2-chlorobenzylamine with 3-chloro-4-methoxy(methylsulfonyl)aniline in the presence of acetic anhydride and a catalyst such as triethylamine. The resulting product is then reacted with chloroacetyl chloride in the presence of a base such as sodium bicarbonate to form the final compound, N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
CB-3 has been shown to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CB-3 has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. Additionally, CB-3 has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Molecular Formula |
C17H18Cl2N2O4S |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-25-16-8-7-13(9-15(16)19)21(26(2,23)24)11-17(22)20-10-12-5-3-4-6-14(12)18/h3-9H,10-11H2,1-2H3,(H,20,22) |
InChI Key |
QXHRYYZWSYKGSB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide](/img/structure/B296811.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296812.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2,3-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296813.png)
![N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296814.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide](/img/structure/B296815.png)
![N-allyl-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296819.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B296822.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B296823.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)

![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)